

Terbacil Herbicide: A Comprehensive Technical Guide on its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terbacil*

Cat. No.: *B128106*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbacil is a selective, residual herbicide belonging to the substituted uracil chemical class.^[1] It is primarily used for the control of a wide spectrum of annual and some perennial weeds in various agricultural settings, including fruit orchards, sugarcane, and alfalfa fields.^{[1][2]} Its mode of action involves the inhibition of photosynthesis in target plant species.^{[3][4]} This technical guide provides an in-depth overview of the physical and chemical properties of **terbacil**, designed to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental and toxicological studies.

Chemical Identity and Structure

Terbacil is chemically identified as 3-tert-butyl-5-chloro-6-methyluracil.^{[1][5]} It is a white, crystalline, odorless solid that is non-corrosive and non-flammable.^[1] The technical grade of **terbacil** is typically 95% pure active ingredient.^[1]

Identifier	Value
Chemical Name	3-tert-butyl-5-chloro-6-methyluracil ^[1]
CAS Number	5902-51-2 ^{[1][5]}
Molecular Formula	C ₉ H ₁₃ ClN ₂ O ₂ ^{[5][6]}
Molecular Weight	216.66 g/mol ^{[5][7]}
SMILES	CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl ^[5]
InChI Key	NBQCNZYJJMBDKY-UHFFFAOYSA-N ^[5]

Physicochemical Properties

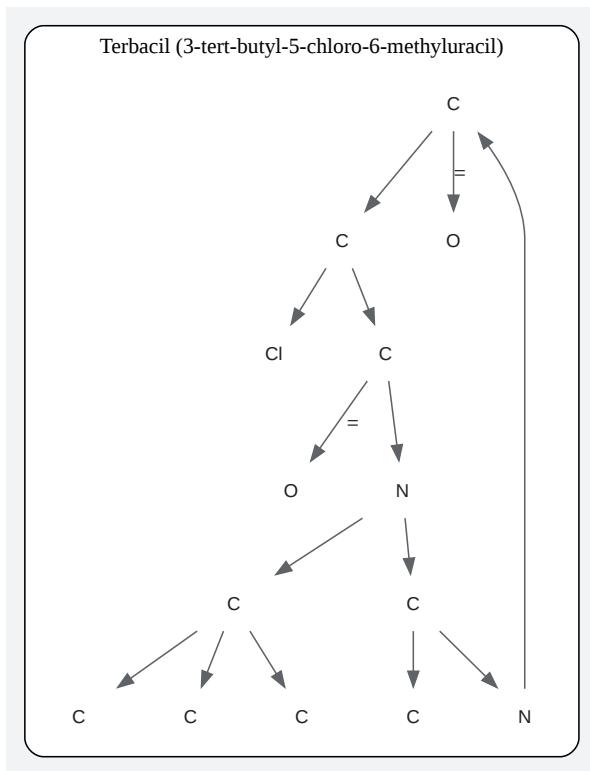
A summary of the key physical and chemical properties of **terbacil** is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and potential for exposure.

Property	Value	Temperature (°C)	pH
Physical State	Colorless to white crystalline powder ^[8]	25	N/A
Melting Point	175-177 °C ^{[1][5][7][9]} ^[10]	N/A	N/A
Boiling Point	Sublimation begins below the melting point ^[5]	N/A	N/A
Vapor Pressure	4.7 x 10 ⁻⁷ mmHg ^{[5][8]}	29.5	N/A
0.0625 mPa ^{[1][3]}	30	N/A	
Water Solubility	710 mg/L ^{[1][3][7]}	25	7
Solubility in Organic Solvents	25		
Dimethylformamide:			
	337 g/kg ^[5]		
Cyclohexanone:	220 g/kg ^[5]		
Methyl isobutyl ketone:	121 g/kg ^[5]		
Butyl acetate:	88 g/kg ^[5]		
Xylene:	65 g/kg ^[5]		
Density	1.34 g/cm ³ ^{[5][9]}	25	N/A
Octanol-Water Partition Coefficient (log K _{ow})	1.89 ^{[3][5]}	25	7
	1.91 ^[4]	N/A	
pKa	9.00 ^[5]	N/A	N/A

9.5[3][11]	25	N/A	
Henry's Law Constant	1.9×10^{-9} atm m ³ /mole[8]	N/A	N/A
1.30 x 10 ⁻⁵ Pa m ³ /mol[3]	25	N/A	
Soil Adsorption Coefficient (Koc)	44 - 61 mL/g[8]	N/A	N/A
55[1]	N/A	N/A	

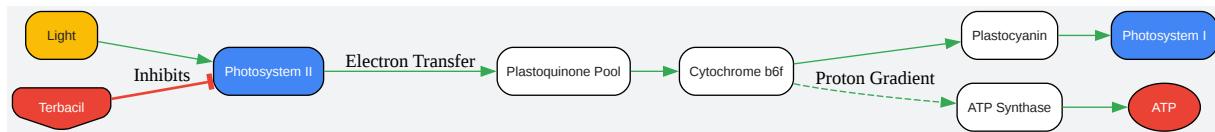
Experimental Protocols: General Methodologies

While specific, detailed experimental protocols for the determination of every physical and chemical property of **terbacil** are not readily available in the public domain, the following outlines the general principles and standard methods employed for such characterizations.

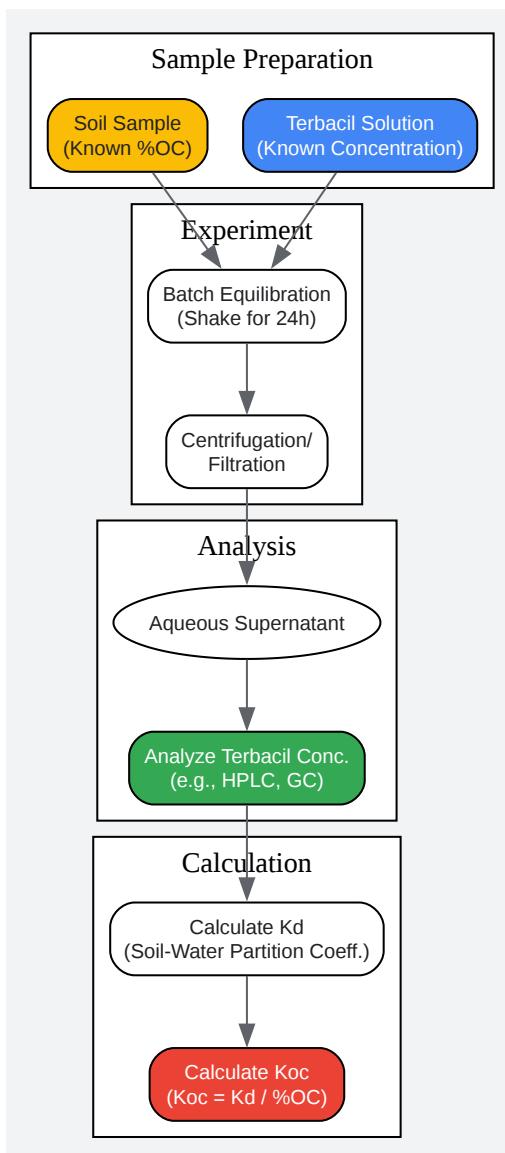

1. Melting Point: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
2. Vapor Pressure: Vapor pressure for low-volatility compounds like **terbacil** is often measured using the gas saturation method or a Knudsen effusion method. These techniques involve measuring the mass loss of a sample over time under controlled temperature and pressure conditions.
3. Water Solubility: The shake-flask method is a common technique for determining water solubility. An excess amount of the solid is equilibrated with water at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then measured, typically by high-performance liquid chromatography (HPLC) or gas chromatography (GC) after extraction.
4. Octanol-Water Partition Coefficient (Kow): The shake-flask method is also the standard for determining Kow. A solution of the substance in either water or octanol is shaken with the other immiscible solvent until equilibrium is reached. The concentrations of the substance in both the octanol and water phases are then measured to calculate the partition coefficient.

5. pKa: The dissociation constant is often determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the titration curve. UV-spectrophotometry can also be used, where the absorbance of the compound is measured at different pH values.

6. Soil Adsorption Coefficient (Koc): The soil adsorption coefficient is typically determined through batch equilibrium experiments. A solution of **terbacil** of known concentration is equilibrated with a soil sample of known organic carbon content. The concentration of **terbacil** remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. The Koc is then calculated from the soil-water partition coefficient (Kd) and the organic carbon content of the soil.


Diagrams and Visualizations

To further elucidate the properties and behavior of **terbacil**, the following diagrams have been generated using Graphviz.


[Click to download full resolution via product page](#)

Caption: Chemical structure of the **terbacil** molecule.

[Click to download full resolution via product page](#)

Caption: Mode of action of **terbacil**: Inhibition of Photosystem II.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Soil Adsorption Coefficient (Koc).

Stability and Degradation

Terbacil is a relatively persistent herbicide.^[1] It is stable to hydrolysis in water at pH values ranging from 5 to 9.^[8] Photodegradation in water is slow but can be enhanced by the presence of photosensitizers.^[8] In soil, **terbacil** degradation is primarily mediated by microbial activity, although this process is also slow.^{[1][8]} The persistence of **terbacil** in soil is influenced by factors such as soil type, organic matter content, rainfall, and application rate.^[1] Due to its high water solubility and low soil adsorption, **terbacil** has the potential to be mobile in soil and may leach into groundwater.^{[1][8]}

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of the herbicide **terbacil**. The data presented, along with the generalized experimental methodologies and illustrative diagrams, offer a comprehensive resource for researchers and scientists. A thorough understanding of these properties is essential for assessing the environmental behavior, potential for human exposure, and toxicological implications of this widely used agricultural chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EXTOXNET PIP - TERBACIL [extoxnet.orst.edu]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Terbacil (Ref: DPX D732) [sitem.herts.ac.uk]
- 4. herbiguide.com.au [herbiguide.com.au]
- 5. Terbacil | C9H13CIN2O2 | CID 22188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Terbacil [drugfuture.com]
- 8. epa.gov [epa.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. accustandard.com [accustandard.com]
- 11. ars.usda.gov [ars.usda.gov]
- To cite this document: BenchChem. [Terbacil Herbicide: A Comprehensive Technical Guide on its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128106#physical-and-chemical-properties-of-terbacil-herbicide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com